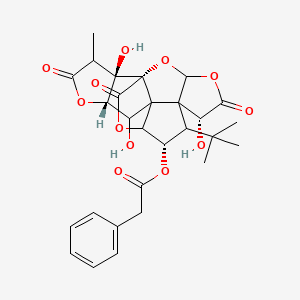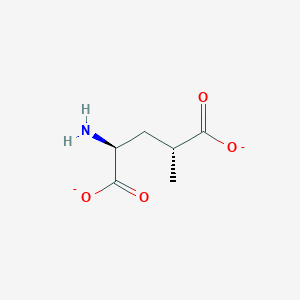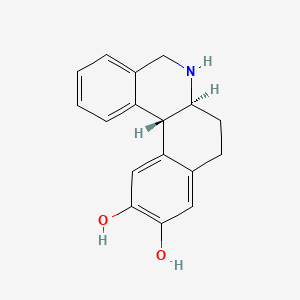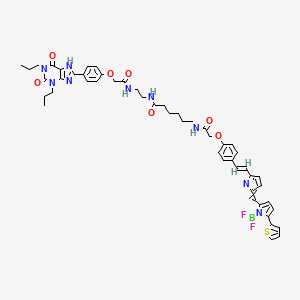
8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol is a complex organic compound belonging to the benzazepine class. This compound is notable for its structural complexity and potential pharmacological properties. It features a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring. The presence of iodine, a halogen, at the 8th position, and a hydroxyl group at the 7th position, further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: The initial step often involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a variety of methods, including the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination. This step typically involves the use of iodine (I2) or an iodine donor in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide (OsO4) followed by reduction or through the use of other hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the iodine atom or to reduce the benzazepine ring. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of deiodinated or reduced benzazepine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system. It may act as a ligand for certain neurotransmitter receptors.
Industry: Used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with dopamine receptors, particularly the D1 receptor, due to its structural similarity to known dopamine receptor ligands.
Pathways Involved: The compound may modulate neurotransmitter release and receptor activity, influencing pathways related to mood, cognition, and motor control.
Comparison with Similar Compounds
Similar Compounds
SCH-23390: A well-known D1 dopamine receptor antagonist with a similar benzazepine structure.
SKF-38393: Another D1 receptor agonist with structural similarities.
Nor-methyl-SCH23390: A derivative of SCH-23390 with modifications to the benzazepine core.
Uniqueness
8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol is unique due to the presence of the iodine atom, which can significantly alter its pharmacological profile and reactivity compared to other benzazepine derivatives. This uniqueness makes it a valuable compound for studying the effects of halogenation on biological activity and receptor binding.
Properties
CAS No. |
109877-79-4 |
|---|---|
Molecular Formula |
C17H18INO |
Molecular Weight |
377.23 g/mol |
IUPAC Name |
(5R)-8-(125I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-2 |
InChI Key |
JGBTWNOVLISURM-QFLNOARHSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[125I] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)
![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![[3H]robalzotan](/img/structure/B10771105.png)

![N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
